molecular formula C10H10ClN3O2S B2463496 7-(chloromethyl)-2-(tetrahydrofuran-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 1245569-88-3

7-(chloromethyl)-2-(tetrahydrofuran-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2463496
CAS No.: 1245569-88-3
M. Wt: 271.72
InChI Key: YNEVLOMLEBVBPC-UHFFFAOYSA-N
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Description

7-(chloromethyl)-2-(tetrahydrofuran-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C10H10ClN3O2S and its molecular weight is 271.72. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Synthesis

  • The compound 7-(chloromethyl)-2-(tetrahydrofuran-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is involved in various chemical transformations. For instance, Shukurov et al. (1994) explored the reactions of a similar compound, 2-chloromethyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one, with different reagents, highlighting its potential in chemical synthesis (Shukurov et al., 1994).

Synthesis Under Specific Conditions

  • Djekou et al. (2006) demonstrated the synthesis of 7-chloromethyl-6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-one under microwave irradiation, illustrating the compound's amenability to novel synthetic methods (Djekou et al., 2006).

Anticancer Activity

  • Gaonkar et al. (2018) synthesized derivatives of 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one and evaluated their anticancer activity, suggesting potential biomedical applications (Gaonkar et al., 2018).

Biological Activity Screening

  • Ashalatha et al. (2007) synthesized new derivatives from a base structure similar to the compound and screened them for anti-inflammatory, CNS depressant, and antimicrobial activities, indicating its relevance in pharmacological research (Ashalatha et al., 2007).

Properties

IUPAC Name

7-(chloromethyl)-2-(oxolan-2-yl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2S/c11-5-6-4-8(15)14-10(12-6)17-9(13-14)7-2-1-3-16-7/h4,7H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEVLOMLEBVBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN3C(=O)C=C(N=C3S2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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